5-[(4-fluorophenyl)carbonyl]-1,3-dimethyl-6-(morpholin-4-ylmethyl)pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(4-fluorophenyl)carbonyl]-1,3-dimethyl-6-(morpholin-4-ylmethyl)pyrimidine-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a fluorophenyl group, a morpholinylmethyl group, and a pyrimidine dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-fluorophenyl)carbonyl]-1,3-dimethyl-6-(morpholin-4-ylmethyl)pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the condensation of appropriate precursors, such as urea and β-diketones, under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-fluorobenzoyl chloride and an appropriate catalyst, such as aluminum chloride.
Attachment of the Morpholinylmethyl Group: The morpholinylmethyl group can be attached through a nucleophilic substitution reaction using morpholine and a suitable alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
5-[(4-fluorophenyl)carbonyl]-1,3-dimethyl-6-(morpholin-4-ylmethyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholinylmethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Morpholine in the presence of a suitable alkylating agent.
Major Products
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives with modified oxidation states.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
5-[(4-fluorophenyl)carbonyl]-1,3-dimethyl-6-(morpholin-4-ylmethyl)pyrimidine-2,4(1H,3H)-dione has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[(4-fluorophenyl)carbonyl]-1,3-dimethyl-6-(morpholin-4-ylmethyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Another fluorinated compound with potential biological activities.
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: A compound with antiviral properties.
Uniqueness
5-[(4-fluorophenyl)carbonyl]-1,3-dimethyl-6-(morpholin-4-ylmethyl)pyrimidine-2,4(1H,3H)-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its pyrimidine core, coupled with the fluorophenyl and morpholinylmethyl groups, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C18H20FN3O4 |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
5-(4-fluorobenzoyl)-1,3-dimethyl-6-(morpholin-4-ylmethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C18H20FN3O4/c1-20-14(11-22-7-9-26-10-8-22)15(17(24)21(2)18(20)25)16(23)12-3-5-13(19)6-4-12/h3-6H,7-11H2,1-2H3 |
InChI Key |
ABPOUYREZFRTGE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)C(=O)C2=CC=C(C=C2)F)CN3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.